4-Benzylideneaminophenol
Overview
Description
4-Benzylideneaminophenol is an organic compound with the molecular formula C13H11NO. It is a Schiff base derived from the condensation of 4-aminophenol and benzaldehyde.
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
It is known that the compound’s structure can interact with various biological molecules, potentially influencing their function . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Pathways
It is plausible that the compound could interact with multiple pathways given its potential to interact with various biological molecules .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution
Result of Action
Given the compound’s potential to interact with various biological molecules , it is likely that it could have diverse effects on cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
4-Benzylideneaminophenol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of polyphenols with Schiff base pendent groups through enzymatic polymerization using horseradish peroxidase as a catalyst . This interaction highlights the compound’s ability to participate in enzyme-catalyzed reactions, potentially affecting the activity of other enzymes and proteins in the process.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Schiff base-containing compounds, such as this compound, exhibit electronic transitions through excited state intra-molecular proton transfer, which can impact cellular processes . These effects can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes, such as horseradish peroxidase, demonstrates its ability to modulate enzymatic activity . Additionally, its electronic structure and dipole moments suggest that it can influence molecular interactions and stability .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have indicated that Schiff base compounds, including this compound, exhibit solvatochromic behavior, which reflects changes in their electronic structures and spectroscopic properties over time . These temporal effects can impact the compound’s activity and efficacy in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects. For example, the compound has been shown to be harmful if swallowed, indicating potential toxicity at elevated concentrations . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in enzymatic reactions, such as those catalyzed by horseradish peroxidase, highlights its involvement in metabolic processes . Additionally, its electronic properties suggest that it can influence the regulation of metabolic pathways through feedback inhibition and other mechanisms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. The compound’s interaction with transporters and binding proteins can affect its movement and distribution within the cellular environment . These interactions can influence the compound’s efficacy and activity in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and its overall activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylideneaminophenol is typically synthesized through a Schiff base reaction, where 4-aminophenol reacts with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylideneaminophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form 4-aminophenol and benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolic hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-aminophenol and benzyl alcohol.
Substitution: Various substituted phenol derivatives
Scientific Research Applications
4-Benzylideneaminophenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a ligand in coordination chemistry
Biology: The compound has been studied for its potential antimicrobial and antidiabetic activities.
Industry: It is used in the production of dyes, pigments, and polymers due to its chromophoric properties
Comparison with Similar Compounds
4-Benzylideneaminophenol can be compared with other Schiff bases and phenolic compounds:
Similar Compounds:
Uniqueness:
Structural Features: this compound has a unique combination of a phenolic hydroxyl group and a benzylideneamino group, which imparts distinct chemical reactivity and biological activity
Applications: Its broad-spectrum antimicrobial and antidiabetic activities, along with its use in polymerization reactions, make it a versatile compound in scientific research and industrial applications
Properties
IUPAC Name |
4-(benzylideneamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLIIQDQAUXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031971 | |
Record name | 4-(Benzylideneamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-53-4, 40340-14-5 | |
Record name | 4-(Benzylideneamino)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, p-(benzylideneamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzylideneaminophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040340145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Benzalaminophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-(Benzylideneamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylideneaminophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Benzylideneaminophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GT4SC5XWM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antifungal properties of 4-Benzylideneaminophenol?
A: Research suggests that this compound exhibits promising antifungal activity against a range of clinically relevant fungi, including Candida and Aspergillus species, as well as Cryptococcus neoformans []. Notably, it demonstrates potent activity against dermatophytes, fungi responsible for skin infections []. Further research is needed to fully elucidate its mechanism of action and potential for clinical application.
Q2: Can this compound be used in chemical synthesis?
A: Yes, this compound can be employed as an intermediate in organic synthesis. It serves as a precursor for synthesizing more complex heterocyclic compounds like 2,7-dioxa-5,10-diaza-3λ5,8λ5-diphospha-1,6(1,4)-dibenzenacyclodecaphanes [].
Q3: How is this compound synthesized?
A: this compound can be synthesized through a condensation reaction between 4-aminophenol and benzaldehyde [, ]. This reaction typically proceeds efficiently under mild conditions.
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